![molecular formula C18H23N3O B2546174 2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone CAS No. 2319801-14-2](/img/structure/B2546174.png)
2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone
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Overview
Description
2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone, also known as MPPE, is a synthetic compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of 2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone has been shown to modulate the activity of the dopamine and serotonin systems in the brain, which are involved in the regulation of mood and behavior. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, it also has some limitations, including its relatively high cost and limited availability.
Future Directions
There are several future directions for the research on 2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone. One potential direction is to investigate its potential therapeutic applications in other diseases, such as schizophrenia and Parkinson's disease. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective therapies. Finally, the development of more efficient and cost-effective synthesis methods may increase the availability of 2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone for research purposes.
Synthesis Methods
2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone can be synthesized through a multi-step process involving the reaction of 3-methylacetophenone with 2-methyl-3-pyrazolylmagnesium bromide, followed by the reaction with 1-(2-bromoethyl)piperidine. The final product is obtained by the removal of the protecting group.
Scientific Research Applications
2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and addiction. It has been shown to modulate the activity of the dopamine and serotonin systems in the brain, which are involved in the regulation of mood and behavior.
properties
IUPAC Name |
2-(3-methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14-6-5-7-15(12-14)13-18(22)21-11-4-3-8-17(21)16-9-10-19-20(16)2/h5-7,9-10,12,17H,3-4,8,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGVWAQUAMJLEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCCC2C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one |
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